molecular formula C16H20N4O4 B6670232 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide

Cat. No.: B6670232
M. Wt: 332.35 g/mol
InChI Key: UYJWODWNKUQORX-XHDPSFHLSA-N
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Description

N-[(2R,3S)-2-(6-Methoxypyridin-3-yl)oxolan-3-yl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is a compound of interest in the fields of chemistry and biology. Its unique structure makes it a versatile molecule for various scientific applications, particularly in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-20-14(21)6-4-12(19-20)16(22)18-11-7-8-24-15(11)10-3-5-13(23-2)17-9-10/h3,5,9,11,15H,4,6-8H2,1-2H3,(H,18,22)/t11-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJWODWNKUQORX-XHDPSFHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)NC2CCOC2C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)CCC(=N1)C(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(6-Methoxypyridin-3-yl)oxolan-3-yl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide involves several key steps:

  • Starting Materials: The synthesis typically begins with commercially available 6-methoxypyridine and oxirane.

  • Initial Reaction: The oxirane is reacted with 6-methoxypyridine under acidic conditions to form an intermediate compound.

  • Cyclization: The intermediate undergoes cyclization in the presence of a base to form the oxolan ring.

  • Coupling Reaction: The resulting oxolan derivative is then coupled with a pyridazine carboxamide precursor in the presence of a suitable coupling agent such as EDCI or DCC.

Industrial Production Methods

On an industrial scale, this compound can be produced using automated batch reactors and continuous flow synthesis techniques. These methods ensure high yield and purity while maintaining efficient reaction times and conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction of specific functional groups within the molecule can yield different reduced forms.

  • Substitution: Various substitution reactions can occur, especially on the pyridine and oxolan rings, leading to diverse derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

  • Oxidized Derivatives: Formed by oxidation at the methoxy group or the oxolan ring.

  • Reduced Derivatives: Result from the reduction of the oxo group or the pyridazine ring.

  • Substituted Derivatives: Various halogenated or alkylated products depending on the reagents used.

Scientific Research Applications

Chemistry

  • Catalysts: Used as catalysts in organic synthesis due to its unique structure.

  • Ligand Design: Serves as a ligand in coordination chemistry and catalysis.

Biology

  • Enzyme Inhibition: Acts as an inhibitor for specific enzymes involved in metabolic pathways.

  • Biochemical Probes: Used as a probe for studying biological processes.

Medicine

  • Drug Development: Potential lead compound for designing new drugs targeting various diseases.

  • Pharmacodynamics Studies: Utilized in understanding drug-receptor interactions.

Industry

  • Chemical Intermediates: Employed as intermediates in the synthesis of more complex chemical entities.

  • Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

Mechanism

The compound exerts its effects through its interaction with specific molecular targets, often involving enzyme binding or receptor interaction. It modifies the activity of these targets, leading to altered biochemical pathways.

Molecular Targets and Pathways

  • Enzymes: Inhibits key enzymes involved in metabolic pathways.

  • Receptors: Binds to cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2R,3S)-2-(6-Chloropyridin-3-yl)oxolan-3-yl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide

  • **N-[(2R,3S)-2-(6-Hydroxy-pyridin-3-yl)oxolan-3-yl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide

Uniqueness

N-[(2R,3S)-2-(6-Methoxypyridin-3-yl)oxolan-3-yl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide stands out due to its methoxy group, which imparts unique electronic and steric properties. This distinction can influence its reactivity, binding affinity, and overall efficacy in various applications. The comparison highlights the significance of specific substituents in determining the behavior and utility of these compounds in scientific research and industrial applications.

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